molecular formula C15H19FN2O3 B2987982 N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide CAS No. 1396679-76-7

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

Cat. No. B2987982
CAS RN: 1396679-76-7
M. Wt: 294.326
InChI Key: WQZINFFKZJDZNT-UHFFFAOYSA-N
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Description

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have potential therapeutic applications in cancer treatment, particularly in targeting cancer cells with ribosomal stress.

Scientific Research Applications

Synthesis and Structural Characterization

Research on compounds with complex structures, including oxalamide derivatives and related compounds, often explores synthetic routes and structural characterization. For instance, studies on amino acetate functionalized Schiff base organotin(IV) complexes have delved into their synthesis, structural elucidation through NMR, IR spectroscopy, and crystallography, highlighting the importance of understanding the structural properties for potential therapeutic applications (Basu Baul et al., 2009). Such research provides foundational knowledge necessary for developing new compounds with enhanced biological activities.

Potential as Anticancer Agents

Research has also focused on the potential therapeutic applications of structurally related compounds, particularly in anticancer drug development. For example, certain organotin(IV) complexes have been studied for their in vitro cytotoxicity against various human tumor cell lines, demonstrating significant potential as anticancer drugs (Basu Baul et al., 2009). These studies contribute to the broader understanding of how structural variations in compounds like N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide can influence their biological activity and therapeutic potential.

Pharmacokinetics and Drug Metabolism

Another important area of research involves understanding the pharmacokinetics and metabolism of novel compounds. Studies on metabolites of drugs such as prasugrel, which undergoes biotransformation to form active metabolites, underscore the significance of metabolic pathways in the development and optimization of therapeutic agents (Rehmel et al., 2006). This research is crucial for identifying potential drug candidates with favorable metabolic profiles for further development.

properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-N'-(3-fluoro-4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3/c1-9-2-5-11(8-12(9)16)18-15(21)14(20)17-7-6-13(19)10-3-4-10/h2,5,8,10,13,19H,3-4,6-7H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZINFFKZJDZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2CC2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

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